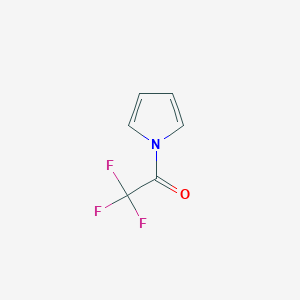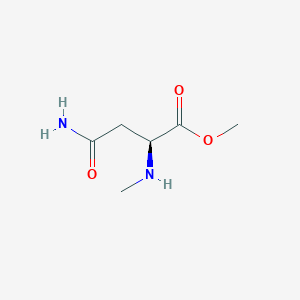
1-(Trifluoroacetyl)pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Trifluoroacetyl)pyrrole is a fluorinated pyrrole derivative characterized by the presence of a trifluoroacetyl group attached to the nitrogen atom of the pyrrole ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(Trifluoroacetyl)pyrrole can be synthesized through several methods. One common approach involves the reaction of pyrrole with trifluoroacetic anhydride in the presence of a suitable solvent such as benzene at low temperatures (0°C) . Another method includes the use of trifluoroacetyl chloride as the trifluoroacetylating agent .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Trifluoroacetyl)pyrrole undergoes various chemical reactions, including:
Electrophilic Substitution: The trifluoroacetyl group activates the pyrrole ring towards electrophilic substitution reactions, such as halogenation and nitration.
Reduction: The compound can be reduced to form corresponding alcohols using reducing agents like sodium borohydride.
Oxidation: Oxidative reactions can convert this compound into various oxidized derivatives.
Common Reagents and Conditions:
Halogenation: Reagents like N-bromosuccinimide (NBS) and bromine are commonly used for halogenation reactions.
Reduction: Sodium borohydride is a typical reducing agent used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate and hydrogen peroxide are employed for oxidation reactions.
Major Products Formed:
Halogenated Pyrroles: Products like 3-bromo-1-(trifluoroacetyl)pyrrole are formed through halogenation.
Alcohol Derivatives: Reduction reactions yield alcohol derivatives of this compound.
Oxidized Compounds: Various oxidized derivatives are produced through oxidation reactions.
Wissenschaftliche Forschungsanwendungen
1-(Trifluoroacetyl)pyrrole has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex fluorinated compounds and heterocycles.
Medicine: Research explores its potential as a pharmaceutical intermediate for drug development.
Industry: It is utilized in the production of agrochemicals and materials with specialized properties.
Wirkmechanismus
The mechanism of action of 1-(Trifluoroacetyl)pyrrole involves its interaction with molecular targets through the trifluoroacetyl group. This group enhances the compound’s electrophilicity, facilitating its binding to nucleophilic sites on enzymes and receptors. The pathways involved include inhibition of enzyme activity and modulation of receptor functions .
Vergleich Mit ähnlichen Verbindungen
2-(Trifluoroacetyl)pyrrole: Similar in structure but with the trifluoroacetyl group at the 2-position.
3-(Trifluoroacetyl)pyrrole: Another isomer with the trifluoroacetyl group at the 3-position.
Uniqueness: 1-(Trifluoroacetyl)pyrrole is unique due to its specific substitution pattern, which influences its reactivity and interaction with biological targets. Compared to its isomers, it may exhibit different chemical and biological properties, making it a valuable compound for targeted applications .
Eigenschaften
Molekularformel |
C6H4F3NO |
|---|---|
Molekulargewicht |
163.10 g/mol |
IUPAC-Name |
2,2,2-trifluoro-1-pyrrol-1-ylethanone |
InChI |
InChI=1S/C6H4F3NO/c7-6(8,9)5(11)10-3-1-2-4-10/h1-4H |
InChI-Schlüssel |
QIZWBTIFYIMVSA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN(C=C1)C(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Ethyl-2-[(3-([3-ethyl-1,3-benzothiazol-2(3H)-ylidene]methyl)-2,5,5-trimethyl-2-cyclohexen-1-ylidene)methyl]-1,3-benzothiazol-3-ium iodide](/img/structure/B13793333.png)


![1-[(5-Isocyanato-1,3,3-trimethylcyclohexyl)methyl]-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea](/img/structure/B13793354.png)


![9h-[1,3]Dioxino[4,5-g]benzothiazol-2-amine(9ci)](/img/structure/B13793361.png)
![N-Cyclopentyl-2-[[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]thio]-1H-benzimidazole-1-acetamide](/img/structure/B13793362.png)
![5H-Pyrazolo[3,4-b]quinolin-5-one,1,6,7,8-tetrahydro-1,3,7,7-tetramethyl-(9CI)](/img/structure/B13793375.png)




